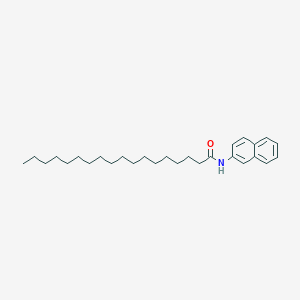

Octadecanamide, N-2-naphthalenyl-

Description

Contextualization within Fatty Acid Amide Chemical Research

Fatty acid amides (FAAs) are a broad class of lipids formed from the condensation of a fatty acid and an amine. wikipedia.org In nature, they are involved in various signaling pathways. wikipedia.org The research into synthetic FAAs is driven by their diverse applications, ranging from industrial uses as surfactants and lubricants to their potential as pharmacologically active agents. biorxiv.org The structural simplicity of FAAs, consisting of a long hydrocarbon chain attached to an amide group, allows for extensive modification to fine-tune their physicochemical and biological properties. dntb.gov.uamdpi.com

Octadecanamide (B89706), N-2-naphthalenyl- belongs to the subclass of N-aryl fatty acid amides. This class of compounds is characterized by the attachment of an aromatic ring system, in this case, a naphthalene (B1677914) moiety, to the nitrogen atom of the amide. This structural feature imparts distinct properties compared to simple primary fatty acid amides or N-alkyl amides.

Significance of N-Substitution in Amide Derivative Studies

The substitution on the nitrogen atom of an amide is a critical determinant of its chemical and physical characteristics. N-substitution can influence a molecule's reactivity, polarity, and ability to participate in hydrogen bonding. In the context of medicinal chemistry, modifying the N-substituent is a common strategy to optimize the pharmacokinetic and pharmacodynamic profile of a drug candidate. The introduction of an aryl group, such as the naphthalenyl group in the titular compound, can introduce steric hindrance, alter electronic properties, and provide a scaffold for further functionalization. Research on various N-substituted amides, including those with naphthalene moieties, has explored their potential in areas such as antimicrobial and anticancer applications. nih.govresearchgate.net

Chemical and Physical Properties

While specific experimental data for Octadecanamide, N-2-naphthalenyl- is not widely available in published literature, its basic properties can be identified.

| Property | Value | Source |

| Molecular Formula | C28H43NO | epa.gov |

| Average Mass | 409.658 g/mol | epa.gov |

| Monoisotopic Mass | 409.334465 g/mol | epa.gov |

| CAS Number | 116369-45-0 | epa.gov |

Interactive Data Table: Click on the headers to sort the data.

Synthesis and Characterization

General methods for the synthesis of N-substituted amides typically involve the reaction of a carboxylic acid or its derivative with an appropriate amine. For Octadecanamide, N-2-naphthalenyl-, a plausible synthetic route would be the reaction of octadecanoyl chloride (the acid chloride of stearic acid) with 2-naphthylamine (B18577).

Alternatively, direct amidation of stearic acid with 2-naphthylamine in the presence of a coupling agent or under high-temperature dehydrating conditions could yield the target compound. The synthesis of related N-acyl alkanolamides has been achieved through the reaction of fatty acids or their methyl esters with amine alcohols at elevated temperatures. arpnjournals.org

Characterization of such a compound would typically involve standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial to confirm the presence of both the octadecanamide and the naphthalenyl moieties and their connectivity.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl (C=O) and N-H stretching vibrations.

Research Findings

Specific research focused solely on Octadecanamide, N-2-naphthalenyl- is limited in publicly accessible scientific literature. However, research on structurally related N-naphthalenyl amides provides insights into its potential areas of investigation. For instance, studies on N-(naphthalen-2-yl)acetamide derivatives have shown their potential as antiproliferative agents against various cancer cell lines. nih.gov Furthermore, other naphthalene derivatives have been investigated for a wide range of biological activities, including antimicrobial and anti-inflammatory properties. ekb.eg These studies suggest that the combination of a long alkyl chain and a naphthalene group in Octadecanamide, N-2-naphthalenyl- could lead to interesting biological activities, warranting further investigation.

Properties

CAS No. |

116369-45-0 |

|---|---|

Molecular Formula |

C28H43NO |

Molecular Weight |

409.6 g/mol |

IUPAC Name |

N-naphthalen-2-yloctadecanamide |

InChI |

InChI=1S/C28H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28(30)29-27-23-22-25-19-17-18-20-26(25)24-27/h17-20,22-24H,2-16,21H2,1H3,(H,29,30) |

InChI Key |

DQMSSQYEMIPENU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification Studies

Precursor Synthesis and Amidation Reactions

The foundational step in producing Octadecanamide (B89706), N-2-naphthalenyl- is the creation of the amide linkage. This is typically achieved through the reaction of a carboxylic acid or its activated derivative with an amine.

Reaction of Octadecanoic Acid with Naphthylamines

The direct reaction between octadecanoic acid (stearic acid) and 2-naphthylamine (B18577) to form Octadecanamide, N-2-naphthalenyl- is a standard amidation reaction. This process generally requires activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. One common method involves converting the carboxylic acid to a more reactive species, such as an acyl chloride. For instance, octadecanoyl chloride can be reacted with 2-naphthylamine to yield the desired amide.

Thermal methods can also be employed. For example, heating a mixture of stearic acid and an amine, sometimes in the presence of a catalyst, can drive the reaction towards amide formation through the removal of water.

Role of Coupling Agents in Amide Bond Formation

To achieve efficient amide bond formation under milder conditions and to avoid the need for harsh reagents like thionyl chloride, various coupling agents are employed. These reagents activate the carboxylic acid in situ, promoting its reaction with the amine.

Commonly used coupling agents for this type of synthesis include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govpeptide.com The role of HOBt is to form an active ester with the carboxylic acid, which is less prone to side reactions and racemization (in the case of chiral acids) and reacts efficiently with the amine. The general mechanism involves the reaction of the carboxylic acid with the coupling agent to form a highly reactive intermediate, which is then readily attacked by the amine to form the stable amide bond. nih.gov

A general protocol for such a coupling reaction would involve dissolving the octadecanoic acid, 2-naphthylamine, EDC, and HOBt in a suitable solvent like dimethylformamide (DMF) and stirring the mixture at room temperature. commonorganicchemistry.com

Optimization of Reaction Parameters and Yield Enhancement

The yield of Octadecanamide, N-2-naphthalenyl- can be significantly influenced by various reaction parameters. Optimization of these parameters is key to developing an efficient synthetic protocol.

Table 1: Key Parameters for Optimization of Amide Synthesis

| Parameter | Considerations | Potential Impact on Yield |

| Solvent | The polarity and boiling point of the solvent can affect the solubility of reactants and the reaction rate. Common solvents for amide coupling include DMF, dichloromethane (B109758) (DCM), and acetonitrile (B52724). | A suitable solvent ensures all reactants are in the same phase, maximizing reaction efficiency. |

| Temperature | Amidation reactions can be performed at a range of temperatures, from room temperature to elevated temperatures. | Higher temperatures can increase the reaction rate but may also lead to side product formation. Optimization is crucial to find a balance. |

| Catalyst/Coupling Agent | The choice and amount of coupling agent and any additives are critical. | Using an effective coupling system like EDC/HOBt can significantly improve yields and reduce reaction times. nih.gov |

| Stoichiometry of Reactants | The molar ratio of the carboxylic acid, amine, and coupling agents can impact the conversion and yield. | An excess of one reactant may be used to drive the reaction to completion. |

| Reaction Time | The duration of the reaction needs to be sufficient for completion. | Monitoring the reaction progress (e.g., by TLC) helps determine the optimal reaction time to maximize yield and minimize degradation. |

For instance, in the synthesis of N-aryl amides, it has been shown that using a combination of EDC and HOBt in a solvent like DMF at room temperature can provide good to excellent yields. nih.govcommonorganicchemistry.com Further optimization might involve adjusting the temperature or the equivalents of the coupling reagents to maximize the yield of Octadecanamide, N-2-naphthalenyl-.

Derivative Synthesis and Structural Diversification

To explore the structure-activity relationships of Octadecanamide, N-2-naphthalenyl-, the synthesis of its derivatives through the introduction of various functional groups and modifications of the N-substituent is a critical area of study.

Introduction of Additional Functional Groups

The naphthalene (B1677914) ring of Octadecanamide, N-2-naphthalenyl- provides a scaffold for the introduction of a wide array of functional groups. This can be achieved either by starting with a pre-functionalized 2-naphthylamine derivative or by post-synthetic modification of the parent amide.

Table 2: Examples of Functional Group Introduction on the Naphthalene Ring

| Functional Group | Synthetic Approach | Potential Influence on Properties |

| Halogens (Cl, Br) | Reaction of Octadecanamide, N-2-naphthalenyl- with a halogenating agent (e.g., N-chlorosuccinimide, N-bromosuccinimide) in the presence of a suitable catalyst. Alternatively, starting with a halogenated 2-naphthylamine. | Can alter the electronic properties and lipophilicity of the molecule. |

| Nitro (NO2) | Nitration of the naphthalene ring using a mixture of nitric acid and sulfuric acid. This would likely require careful control of reaction conditions to avoid degradation of the amide. | Introduces a strong electron-withdrawing group, which can significantly impact the molecule's electronic and biological properties. |

| Alkoxy (e.g., OCH3) | Starting with a methoxy-substituted 2-naphthylamine for the amidation reaction. | Can increase the electron-donating character of the aromatic ring and may influence solubility. |

| Hydroxyl (OH) | Demethylation of a methoxy-substituted derivative or starting with a hydroxy-2-naphthylamine, with appropriate protection of the hydroxyl group during amidation. | Introduces a polar group that can participate in hydrogen bonding. |

Exploration of N-Substituent Modifications and Their Influence

Modifying the substituent on the nitrogen atom of the amide can also lead to a diverse range of derivatives. This typically involves starting with different amine precursors in the amidation reaction.

For example, instead of 2-naphthylamine, a substituted naphthylamine could be used. This could include naphthylamines bearing alkyl, aryl, or other functional groups. The influence of these modifications would be to alter the steric and electronic environment around the amide bond, which could in turn affect the molecule's conformation and interactions with biological targets.

Furthermore, the octadecanoyl chain could be replaced with other long-chain fatty acids of varying lengths and degrees of saturation to investigate the impact of the aliphatic portion of the molecule.

Advanced Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy Studies

Vibrational spectroscopy provides a window into the molecular-level movements of a compound. By analyzing how the molecule interacts with infrared radiation and scattered light, we can identify its constituent functional groups and understand the nature of its chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of Octadecanamide (B89706), N-2-naphthalenyl-, the FTIR spectrum is characterized by several key absorption bands that confirm its structure. The presence of the amide functional group is clearly indicated by a strong absorption peak corresponding to the N-H stretching vibration, typically observed in the region of 3300-3500 cm⁻¹. Another significant peak for the amide group is the C=O stretching vibration, which appears around 1630-1680 cm⁻¹.

The long aliphatic chain of the octadecanamide moiety gives rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹, as well as C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The aromatic naphthalene (B1677914) ring also produces distinct signals, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region.

Table 1: FTIR Spectral Data for Octadecanamide, N-2-naphthalenyl-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 | N-H Stretch | Amide |

| ~3050 | C-H Stretch | Aromatic (Naphthalene) |

| ~2920, ~2850 | C-H Stretch | Aliphatic (Octadecyl chain) |

| ~1650 | C=O Stretch (Amide I) | Amide |

| ~1550 | N-H Bend (Amide II) | Amide |

| ~1600, ~1500, ~1450 | C=C Stretch | Aromatic (Naphthalene) |

| ~1465 | C-H Bend | Aliphatic (CH₂) |

| ~1375 | C-H Bend | Aliphatic (CH₃) |

Raman Spectroscopy Investigations

Raman spectroscopy complements FTIR analysis by providing information on non-polar bonds and symmetric vibrations. For Octadecanamide, N-2-naphthalenyl-, the Raman spectrum would be expected to show strong signals for the C-C stretching vibrations within the long alkyl chain, which are often weak in FTIR. The aromatic ring of the naphthalene group also exhibits characteristic Raman bands. The symmetric stretching of the C=C bonds in the naphthalene ring gives rise to a strong peak.

Table 2: Expected Raman Shifts for Octadecanamide, N-2-naphthalenyl-

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050 | C-H Stretch | Aromatic (Naphthalene) |

| ~2900 | C-H Stretch | Aliphatic (Octadecyl chain) |

| ~1620 | C=C Stretch | Aromatic (Naphthalene) |

| ~1440 | CH₂ Scissoring | Aliphatic (Octadecyl chain) |

| ~1380 | Ring Breathing | Aromatic (Naphthalene) |

| ~1300 | CH₂ Twisting | Aliphatic (Octadecyl chain) |

| ~1130, ~1060 | C-C Stretch | Aliphatic (Octadecyl chain) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the detailed structure of a molecule by probing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Characterization

The ¹H NMR spectrum of Octadecanamide, N-2-naphthalenyl- provides a wealth of information about the arrangement of hydrogen atoms in the molecule. The protons on the naphthalene ring would appear as a complex multiplet pattern in the downfield region, typically between 7.0 and 8.0 ppm, due to their aromatic character and coupling with each other. The proton attached to the amide nitrogen (N-H) would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration.

The protons of the long octadecyl chain would be found in the upfield region of the spectrum. The α-methylene protons (CH₂ adjacent to the carbonyl group) would be shifted downfield relative to the other methylene (B1212753) groups due to the electron-withdrawing effect of the carbonyl, appearing as a triplet. The numerous other methylene groups of the alkyl chain would overlap to form a broad multiplet, while the terminal methyl group (CH₃) would appear as a triplet at the most upfield position.

Table 3: Predicted ¹H NMR Chemical Shifts for Octadecanamide, N-2-naphthalenyl-

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~8.5 | s (broad) | N-H (Amide) |

| ~7.8 - 7.2 | m | Ar-H (Naphthalene) |

| ~2.4 | t | α-CH₂ (next to C=O) |

| ~1.7 | m | β-CH₂ |

| ~1.3 | m (broad) | -(CH₂)₁₄- |

| ~0.9 | t | -CH₃ |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the amide group is characteristically found in the downfield region, typically around 170-180 ppm. The carbon atoms of the naphthalene ring would produce a series of signals in the aromatic region, generally between 120 and 140 ppm. The chemical shifts of these carbons are influenced by their position on the ring and their proximity to the amide substituent.

The aliphatic carbons of the octadecyl chain would appear in the upfield region of the spectrum. The α-carbon (adjacent to the carbonyl) would be the most downfield of the aliphatic carbons, while the other methylene carbons would give a cluster of signals. The terminal methyl carbon would be the most upfield signal.

Table 4: Predicted ¹³C NMR Chemical Shifts for Octadecanamide, N-2-naphthalenyl- | Chemical Shift (ppm) | Assignment | |---|---|---| | ~173 | C=O (Amide) | | ~135 - 120 | Aromatic C (Naphthalene) | | ~40 | α-C (next to C=O) | | ~32 - 22 | Aliphatic -(CH₂)₁₅- | | ~14 | -CH₃ |

Mass Spectrometry Approaches

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For Octadecanamide, N-2-naphthalenyl-, with a molecular formula of C₂₈H₄₃NO, the monoisotopic mass is approximately 409.33 g/mol . epa.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. The fragmentation of the molecule would likely involve cleavage of the amide bond, leading to the formation of characteristic fragment ions. For instance, cleavage could result in an ion corresponding to the naphthalenylamine cation or the octadecanoyl cation. Fragmentation of the long alkyl chain is also expected, leading to a series of ions separated by 14 Da (corresponding to CH₂ units).

Table 5: Expected Mass Spectrometry Fragments for Octadecanamide, N-2-naphthalenyl-

| m/z | Possible Fragment Ion |

|---|---|

| 409 | [M]⁺ (Molecular Ion) |

| 267 | [C₁₈H₃₅CO]⁺ (Octadecanoyl cation) |

| 143 | [C₁₀H₉N]⁺ (Naphthalenylamine radical cation) |

| various | Fragments from the alkyl chain |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a molecule like Octadecanamide, N-2-naphthalenyl-, GC-MS analysis would provide critical information on its purity and molecular structure.

Given its high molecular weight and relatively low volatility, a high-temperature GC column and injection port would be necessary to facilitate its elution. The retention time would be significantly longer than that of smaller, more volatile compounds. The use of retention indices, which normalize retention times to a series of n-alkanes, can provide a more robust identification parameter that is less dependent on the specific instrumental conditions. phytochemia.com

Upon entering the mass spectrometer, typically using electron ionization (EI), the molecule would undergo fragmentation. The resulting mass spectrum is a fingerprint that can be used for identification. The fragmentation of amides is well-characterized. A primary cleavage event for N-substituted amides is the scission of the amide (N-CO) bond. nih.govrsc.org For Octadecanamide, N-2-naphthalenyl-, this would lead to two major fragment ions. Another common fragmentation pathway for long-chain aliphatic compounds is the sequential loss of 14 Da (CH2 units). libretexts.org

Predicted GC-MS Fragmentation Data for Octadecanamide, N-2-naphthalenyl-

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 409 | [C28H43NO]+• | Molecular Ion (M+•) |

| 267 | [C18H35O]+ | Cleavage of the N-CO bond, formation of the acylium ion. |

| 143 | [C10H9N]+• | Cleavage of the N-CO bond, formation of the 2-naphthylamine (B18577) radical cation. |

| 127 | [C10H7]+ | Loss of NH2 from the 2-naphthylamine fragment. |

| Various | [M - n*14]+ | Sequential loss of CH2 units from the aliphatic chain. |

This table is illustrative and based on predicted fragmentation patterns.

Surface-Assisted Laser Desorption/Ionization Mass Spectrometry (SALDI-MS) Applications

Surface-Assisted Laser Desorption/Ionization Mass Spectrometry (SALDI-MS) is a soft ionization technique that is particularly useful for the analysis of small molecules, as it minimizes fragmentation and matrix-related interferences in the low mass range. rsc.org This makes it a suitable method for the analysis of Octadecanamide, N-2-naphthalenyl-, especially within complex mixtures.

In a hypothetical SALDI-MS analysis, a substrate with a nanostructured surface, such as silicon or carbon-based materials, would be used. The sample would be deposited onto this surface, and a laser would be used to desorb and ionize the analyte molecules. The resulting ions would then be analyzed by a time-of-flight (TOF) mass analyzer. One of the key advantages of SALDI-MS is its ability to directly analyze samples with minimal preparation. researchgate.net

Hypothetical SALDI-MS Data for Octadecanamide, N-2-naphthalenyl-

| Ion Type | Predicted m/z | Description |

| Protonated Molecule | 410.3421 | [M+H]+ |

| Sodiated Adduct | 432.3240 | [M+Na]+ |

| Potassiated Adduct | 448.3079 | [M+K]+ |

This table is illustrative and presents hypothetical data for common adducts.

Metabolomic Profiling using Liquid Chromatography-Mass Spectrometry (LC-MS/UPLC-MS)

Metabolomic studies often employ Liquid Chromatography-Mass Spectrometry (LC-MS) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to identify and quantify a wide range of small molecules in biological samples. nih.govnih.govfrontiersin.orgresearchgate.net Given that fatty acid amides are endogenous signaling molecules, LC-MS would be the method of choice for detecting Octadecanamide, N-2-naphthalenyl- in a biological matrix. nih.govnih.govfrontiersin.orgresearchgate.net

A reverse-phase UPLC system with a C18 column would likely be used to separate the compound from other matrix components, owing to its nonpolar nature. nih.govmiami.edu The mobile phase would typically consist of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of formic acid to promote protonation. nih.gov

Detection would be achieved using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for targeted analysis, which offers high sensitivity and selectivity. lcms.cz For untargeted profiling, a high-resolution mass spectrometer such as a Q-TOF or Orbitrap would be used. miami.edu

Predicted LC-MS/MS Parameters for Octadecanamide, N-2-naphthalenyl-

| Parameter | Predicted Value/Condition |

| Chromatographic Column | C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z 410.3 |

| Product Ion (Q3) | m/z 143.1 |

| Collision Energy | Optimized for the specific instrument |

This table is illustrative and presents a hypothetical set of parameters.

X-ray Diffraction Studies

Powder X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystalline structure of a solid material. wikipedia.org If Octadecanamide, N-2-naphthalenyl- is synthesized or isolated as a crystalline powder, XRD would be instrumental in characterizing its solid-state properties. nih.govresearchgate.net

Illustrative Powder XRD Data for a Crystalline Form of Octadecanamide, N-2-naphthalenyl-

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 5.2 | 17.0 | 100 |

| 10.4 | 8.5 | 45 |

| 15.6 | 5.7 | 30 |

| 20.8 | 4.3 | 60 |

| 26.0 | 3.4 | 25 |

This table is for illustrative purposes only and represents a hypothetical diffraction pattern.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light.

The UV-Vis spectrum of Octadecanamide, N-2-naphthalenyl- would be dominated by the electronic transitions of the naphthalene moiety. nih.govijcesen.com Naphthalene and its derivatives are known to exhibit strong absorption in the UV region due to π-π* transitions. researchgate.netlibretexts.org The long aliphatic chain does not have significant absorption in the typical UV-Vis range. The spectrum would likely show multiple absorption bands, characteristic of the fine vibrational structure often seen in polycyclic aromatic hydrocarbons. researchgate.netlibretexts.org

Predicted UV-Vis Absorption Maxima for Octadecanamide, N-2-naphthalenyl- in Ethanol

| Predicted λmax (nm) | Molar Absorptivity (ε) | Associated Transition |

| ~220 | High | π-π |

| ~275 | Moderate | π-π |

| ~310-330 | Low | π-π* (vibrational fine structure) |

This table is illustrative and based on the known spectroscopic properties of naphthalene derivatives. nih.govijcesen.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Structure and Conformation

Density Functional Theory (DFT) has become a powerful tool for predicting the molecular structure and properties of organic compounds. For a molecule like Octadecanamide (B89706), N-2-naphthalenyl-, DFT calculations can elucidate the most stable geometric arrangement of its atoms in the gas phase. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for Octadecanamide, N-2-naphthalenyl- (B3LYP/6-31G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.24 Å |

| C-N (amide) | 1.36 Å | |

| N-C (naphthalene) | 1.43 Å | |

| C-C (aliphatic) | 1.53 - 1.54 Å | |

| Bond Angle | O=C-N | 122.5° |

| C-N-C (naphthalene) | 128.0° | |

| Dihedral Angle | H-N-C-C (naphthalene) | ~30° (trans-periplanar) |

Note: The data in this table is illustrative and based on typical values for similar functional groups in related molecules.

Computational Modeling of Intermolecular Interactions

The long aliphatic chain and the aromatic naphthalene (B1677914) ring in Octadecanamide, N-2-naphthalenyl- suggest that both van der Waals forces and π-π stacking interactions will play a significant role in its solid-state packing and self-assembly. Furthermore, the amide group provides a site for hydrogen bonding (N-H···O=C).

Table 2: Predicted Intermolecular Interaction Energies for Octadecanamide, N-2-naphthalenyl- Dimers (Illustrative)

| Interaction Type | Dimer Configuration | Estimated Energy (kcal/mol) |

| Hydrogen Bonding | Head-to-tail (N-H···O) | -5 to -8 |

| π-π Stacking | Parallel displaced (naphthalene) | -2 to -4 |

| Van der Waals | Aligned aliphatic chains | Highly dependent on chain length and packing |

Note: These energy values are estimates based on published data for similar interactions in other molecular systems.

Correlation of Theoretical Predictions with Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For Octadecanamide, N-2-naphthalenyl-, this would involve comparing the DFT-calculated structure with experimental results from techniques like X-ray crystallography and vibrational spectroscopy (FT-IR, Raman).

X-ray diffraction studies on single crystals of similar aromatic amides have allowed for the precise determination of bond lengths, bond angles, and crystal packing. mdpi.com A comparison between the calculated and experimental geometric parameters can reveal the influence of the crystal environment on the molecular conformation. For instance, intermolecular forces in the solid state can cause slight deviations from the gas-phase optimized geometry predicted by DFT.

Spectroscopic data can also be correlated with theoretical predictions. The vibrational frequencies calculated by DFT can be compared to experimental FT-IR and Raman spectra. The characteristic amide bands (Amide I, II, and III) are particularly sensitive to hydrogen bonding and conformation, and a good agreement between the calculated and observed frequencies would support the predicted molecular structure and interaction patterns. semanticscholar.org

Table 3: Comparison of Hypothetical Experimental and Theoretical Data for an Analogous N-Aryl Amide

| Parameter | Experimental (X-ray) | Theoretical (DFT) | % Difference |

| C=O Bond Length | 1.235 Å | 1.240 Å | 0.4% |

| C-N (amide) Bond Length | 1.355 Å | 1.360 Å | 0.4% |

| O=C-N Bond Angle | 123.0° | 122.5° | 0.4% |

| Amide I Vibrational Frequency | 1660 cm⁻¹ | 1675 cm⁻¹ (scaled) | 0.9% |

Note: This table illustrates the typical level of agreement that can be expected between experimental and theoretical data for this class of compounds.

In the absence of direct experimental data for Octadecanamide, N-2-naphthalenyl-, the computational and theoretical approaches outlined above provide a robust framework for predicting its molecular and supramolecular characteristics. Such studies are invaluable for guiding future experimental work and for developing a deeper understanding of the structure-property relationships in this and related materials.

Interfacial and Supramolecular Chemistry Research

Micellar Formation and Adsorption Behavior at Liquid-Liquid Interfaces

The amphiphilic nature of Octadecanamide (B89706), N-2-naphthalenyl- strongly suggests its capability to form micelles in solution and to adsorb at liquid-liquid interfaces. The long, nonpolar octadecyl tail is hydrophobic, while the N-2-naphthalenyl-amide headgroup, with its polar amide bond and π-electron-rich naphthalene (B1677914) system, exhibits a degree of polarity.

At a liquid-liquid interface, such as an oil-water interface, Octadecanamide, N-2-naphthalenyl- would act as a surfactant. The molecules would orient themselves with the hydrophobic tails penetrating the oil phase and the polar headgroups remaining in the aqueous phase. This adsorption would lead to a reduction in the interfacial tension between the two liquids. The effectiveness of a surfactant is often quantified by the extent to which it can lower this tension.

Table 1: Comparative Critical Micelle Concentration (CMC) of Related Surfactants (Note: Data for illustrative purposes to show general trends)

| Surfactant | Hydrophobic Chain Length | Headgroup | CMC (approx. M) |

|---|---|---|---|

| Sodium Dodecyl Sulfate (SDS) | C12 | Sulfate | 8 x 10⁻³ |

| Cetyltrimethylammonium Bromide (CTAB) | C16 | Trimethylammonium | 9 x 10⁻⁴ |

| Sodium Octanoate | C8 | Carboxylate | 4 x 10⁻¹ |

| Octadecanamide, N-2-naphthalenyl- (Expected) | C18 | N-naphthalenyl-amide | Low (estimated < 10⁻⁴) |

Surface Energy Modification and Interfacial Agent Properties

As an amphiphilic molecule, Octadecanamide, N-2-naphthalenyl- is expected to be an effective agent for modifying the surface energy of liquids and the interfacial properties between different phases. When dissolved in a solvent, these molecules would preferentially migrate to the surface, orienting their hydrophobic tails away from the bulk of a polar solvent or their polar headgroups away from a nonpolar solvent. This surface accumulation disrupts the cohesive energy at the surface, thereby lowering the surface tension.

The extent of surface tension reduction is a key parameter for an interfacial agent. The presence of the bulky and rigid naphthalene group in the headgroup of Octadecanamide, N-2-naphthalenyl- would likely lead to specific packing arrangements at the interface, which could influence the efficiency of surface tension reduction compared to surfactants with smaller or more flexible headgroups.

As an interfacial agent, this compound could find applications as an emulsifier, helping to stabilize mixtures of immiscible liquids, such as oil and water, by forming a protective layer around the dispersed droplets. It could also function as a wetting agent, promoting the spreading of a liquid on a solid surface by reducing the solid-liquid interfacial energy.

Self-Assembly and Gelation Mechanisms of Related Octadecanamide Derivatives

A hallmark of many long-chain amides is their ability to self-assemble into extended, often fibrillar, networks in organic solvents, leading to the formation of organogels. This process, known as physical gelation, is driven by a combination of non-covalent interactions, primarily hydrogen bonding between the amide groups and van der Waals forces between the long alkyl chains. For N-aryl amides like Octadecanamide, N-2-naphthalenyl-, π–π stacking interactions between the aromatic naphthalene rings would provide an additional, significant driving force for self-assembly.

The gelation process is typically thermoreversible. Upon heating, the increased thermal energy overcomes the non-covalent interactions, leading to the dissolution of the fibrillar network and the formation of a sol. Upon cooling, the self-assembly process is re-initiated, and the gel is reformed. The critical gelation concentration (CGC), the minimum concentration of the gelator required to form a stable gel, is a key characteristic of these systems. Studies on related N-hydroxyalkyl amides have shown that gelation occurs via a precipitation process where large, interconnected aggregates form. nih.gov

The molecular packing within the self-assembled structures of long-chain amide gelators is crucial for their gelation properties. Techniques such as X-ray diffraction, scanning electron microscopy (SEM), and transmission electron microscopy (TEM) have revealed that these molecules often organize into lamellar or fibrillar structures.

Table 2: Driving Forces for Self-Assembly in N-Aryl Amide Gelators

| Interaction | Description | Relevance to Octadecanamide, N-2-naphthalenyl- |

|---|---|---|

| Hydrogen Bonding | Between the N-H and C=O groups of the amide linkage. | Primary directional force for forming 1D chains. |

| Van der Waals Forces | Between the long octadecyl chains. | Stabilizes the packing of the hydrophobic tails. |

| π–π Stacking | Between the aromatic naphthalene rings. | Provides additional stability and directionality to the self-assembly. |

Many organogels formed from long-chain amides exhibit thixotropic behavior, meaning they undergo a reversible, shear-thinning process. nih.govrsc.org When a mechanical stress is applied, the gel network is disrupted, and the viscosity of the system decreases, causing it to flow like a liquid. Upon removal of the stress, the self-assembled network reforms, and the system regains its gel-like properties. This behavior is attributed to the non-covalent nature of the interactions holding the network together.

The recovery time of the gel structure after the cessation of shear can vary significantly depending on the specific molecular structure of the gelator and the solvent. This property is of great interest for applications where controlled flow and reformation are desired, such as in injectable drug delivery systems or smart materials.

Furthermore, the incorporation of responsive moieties can lead to mechano-responsive gel systems. While there is no specific data on the mechano-responsive properties of Octadecanamide, N-2-naphthalenyl-, related systems have been shown to exhibit changes in their properties, such as luminescence, in response to mechanical stimuli. dntb.gov.uanih.gov The naphthalene group in Octadecanamide, N-2-naphthalenyl- is a fluorophore, and it is conceivable that changes in the molecular packing within a gel in response to mechanical stress could lead to alterations in its fluorescence properties, opening up possibilities for sensor applications. The development of polypeptide-based organogels has demonstrated the potential for creating materials with tunable sonication stimulus responsiveness. rsc.org

Mechanistic Studies of Biological Interactions

Modulation of Cell Signaling Pathways

The interaction of Octadecanamide (B89706), N-2-naphthalenyl- with cellular signaling is thought to be primarily mediated by its influence on the endocannabinoid system. By inhibiting FAAH, the compound can indirectly activate cannabinoid receptors (CB1 and CB2) and other related receptors, leading to a cascade of downstream signaling events.

While direct studies on the interaction of Octadecanamide, N-2-naphthalenyl- with cell membranes are limited, its amphiphilic nature, consisting of a lipophilic stearoyl chain and a naphthalene (B1677914) moiety, suggests it may interact with the lipid bilayer of cell membranes. Such interactions can alter membrane properties, including fluidity and organization, which can, in turn, influence the function of membrane-bound proteins like receptors and ion channels. nih.gov

The primary receptor interactions of Octadecanamide, N-2-naphthalenyl- are likely indirect, resulting from the accumulation of FAAH substrates. For instance, elevated anandamide (B1667382) levels can lead to enhanced activation of CB1 and CB2 receptors. nih.gov These G-protein coupled receptors are integral membrane proteins whose signaling is dependent on the membrane environment. The potential for Octadecanamide, N-2-naphthalenyl- to alter membrane dynamics could, therefore, have a secondary impact on the efficacy of cannabinoid receptor signaling.

Research has demonstrated that FAAH inhibition can modulate the activity of microglia, the resident immune cells of the central nervous system. nih.gov FAAH inhibitors have been shown to promote a shift in microglial polarization from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype, which is associated with enhanced phagocytic activity. nih.govresearchgate.net This suggests that Octadecanamide, N-2-naphthalenyl-, through its potential FAAH inhibitory action, could play a role in neuroinflammation and the clearance of cellular debris in the brain. nih.govbohrium.com

The Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. While direct evidence linking Octadecanamide, N-2-naphthalenyl- to muscle recovery via this pathway is not yet available, the inhibition of FAAH has been shown to influence Akt signaling. nih.govnih.gov For example, in some cancer cell lines, FAAH inhibition in combination with an anandamide analogue led to the downregulation of the EGFR/Akt/ERK pathway. nih.gov The Akt/mTOR pathway is also implicated in the cellular response to exercise and muscle repair. Dual inhibition of the Akt/mTOR pathway has been explored in other contexts, such as cancer therapy, highlighting its importance in cellular regulation. nih.gov Further research is needed to elucidate any specific role of Octadecanamide, N-2-naphthalenyl- in muscle recovery.

Enzyme Inhibition and Metabolic Pathway Regulation

The primary enzymatic target of Octadecanamide, N-2-naphthalenyl- is believed to be FAAH. nih.gov However, its broader effects on other enzyme systems and metabolic pathways are also of interest.

The metabolism of many xenobiotics, including drugs and synthetic compounds, is mediated by the cytochrome P450 (CYP450) family of enzymes. capes.gov.br While direct studies on the interaction of Octadecanamide, N-2-naphthalenyl- with CYP450 isoforms are not extensively documented, compounds containing a naphthalene ring, such as alpha-naphthoflavone (B191928), have been shown to modulate the activity of these enzymes. nih.gov For example, alpha-naphthoflavone can inhibit CYP1A1 while stimulating CYP3A4. nih.gov Given the structural similarity, it is plausible that Octadecanamide, N-2-naphthalenyl- could also interact with and potentially inhibit or induce certain CYP450 isoforms, which would have implications for its own metabolism and the metabolism of other co-administered substances. Some studies have shown that certain natural extracts can inhibit CYP2C9. emory.edunih.gov

Currently, there is no evidence to suggest that Octadecanamide, N-2-naphthalenyl- itself is used as a lipid metabolism biomarker. However, as an inhibitor of FAAH, it modulates the levels of endogenous lipids that are themselves important biomarkers. nih.gov The endocannabinoid system is intricately linked with lipid metabolism, and dysregulation of this system is associated with various metabolic disorders. nih.govnih.govnih.gov For instance, N-stearoylethanolamine (NSE), a structurally related N-acylethanolamine, has been shown to restore pancreas lipid composition in insulin-resistant rats, indicating the therapeutic potential of modulating this class of lipids. nih.gov Therefore, while not a biomarker itself, the activity of Octadecanamide, N-2-naphthalenyl- could be monitored by its effects on the levels of endogenous lipid signaling molecules.

Several studies have demonstrated that derivatives of naphthalene can induce apoptosis, or programmed cell death, in various cancer cell lines. mdpi.comnih.govnih.gov For example, certain synthetic naphthylchalcones have been shown to induce apoptosis in leukemia cells through both the intrinsic and extrinsic pathways. nih.gov These effects are often associated with the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways, such as the MAPK and Akt pathways. nih.gov

The potential of Octadecanamide, N-2-naphthalenyl- to induce apoptosis may be linked to its ability to inhibit FAAH. Elevated levels of anandamide, resulting from FAAH inhibition, have been shown to have pro-apoptotic effects in certain cancer cells. nih.gov This effect can be mediated through cannabinoid receptors and can involve the inhibition of pro-survival signaling pathways like the Akt pathway. nih.gov Therefore, it is plausible that Octadecanamide, N-2-naphthalenyl- could induce apoptosis through a combination of its naphthalene moiety and its FAAH inhibitory activity.

Immunomodulatory Activities

The immunomodulatory potential of compounds structurally related to Octadecanamide, N-2-naphthalenyl- suggests a capacity to influence the body's immune response, particularly in the context of inflammation.

Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) Pathways

While direct studies on the interaction between Octadecanamide, N-2-naphthalenyl- and Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) are not extensively documented in publicly available research, the activity of structurally analogous compounds provides a basis for hypothesized mechanisms. PPAR-α is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation. Its activation by agonists typically leads to anti-inflammatory effects.

Research into novel PPAR-α agonists has shed light on the potential for amide-containing molecules to modulate this pathway. For instance, a synthesized compound, propane-2-sulfonic acid octadec-9-enyl-amide (N15), which shares the octadecanamide core structure, has been identified as a novel PPAR-α agonist. nih.gov Studies have demonstrated that the anti-inflammatory effects of N15 are contingent upon PPAR-α activation. nih.gov This suggests that the octadecanamide moiety may be a key structural feature for binding to and activating PPAR-α. The anti-inflammatory actions of N15 were abrogated when PPAR-α was silenced, indicating the pathway's critical role. nih.gov

Given that Octadecanamide, N-2-naphthalenyl- possesses a similar long-chain fatty acid amide structure, it is plausible that it could also function as a ligand for PPAR-α. The binding of such a ligand to PPAR-α would initiate a cascade of molecular events, including the transcription of target genes that can suppress inflammatory responses. However, without direct experimental evidence for Octadecanamide, N-2-naphthalenyl-, this remains a scientifically informed hypothesis.

Regulation of Pro-inflammatory Cytokine Expression in Macrophages

Macrophages are key players in the inflammatory process, and their production of pro-inflammatory cytokines is a hallmark of the immune response. The regulation of these cytokines is a crucial aspect of immunomodulation.

Studies on derivatives of octadecanamide have shown a significant impact on cytokine expression in macrophages. For example, octadecylamine-functionalized nanodiamonds (ND-ODA) have been observed to cause a dose-dependent downregulation of genes encoding the pro-inflammatory cytokines Tumor Necrosis Factor (TNF) and Interleukin-1 Beta (IL-1β) in both resting (M0) and pro-inflammatory (M1) macrophages. nih.gov

Furthermore, the novel PPAR-α agonist, propane-2-sulfonic acid octadec-9-enyl-amide (N15), has been shown to inhibit inflammation in THP-1 cells, a human monocyte line that can be differentiated into macrophage-like cells. nih.gov Treatment with N15 led to a decrease in the production of various pro-inflammatory cytokines. nih.gov This anti-inflammatory effect was linked to the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-κB (NF-κB) and signal transducer and activator of transcription 3 (STAT3) signaling pathways, which are downstream of PPAR-α activation. nih.gov

These findings suggest a likely mechanism by which Octadecanamide, N-2-naphthalenyl-, if it indeed activates PPAR-α, could exert anti-inflammatory effects by suppressing the expression of key pro-inflammatory cytokines in macrophages.

| Compound | Cell Type | Effect on Pro-inflammatory Cytokines |

| Octadecylamine-functionalized nanodiamonds (ND-ODA) | Primary human macrophages (M0 and M1) | Downregulation of TNF and IL-1β gene expression. nih.gov |

| Propane-2-sulfonic acid octadec-9-enyl-amide (N15) | THP-1 cells | Reduction in the expression of pro-inflammatory cytokines. nih.gov |

Antimicrobial Efficacy and Preservation Research Mechanisms

The naphthalene moiety within the structure of Octadecanamide, N-2-naphthalenyl- suggests potential for antimicrobial activity, as naphthalene derivatives have been recognized for their efficacy against a range of pathogens. researchgate.net

Research into naphthyl-substituted polyamine conjugates has provided evidence for the antimicrobial potential of the 2-naphthyl group. A study investigating a series of these conjugates found that variants with a 2-naphthyl capping group exhibited significant intrinsic antimicrobial properties. nih.gov Specifically, certain analogues demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans, with minimum inhibitory concentrations (MIC) as low as 0.29 µM. nih.gov

The proposed mechanism for some antimicrobial peptides involves direct action on the bacterial cell membrane. nih.gov While the precise mechanism for the naphthyl-polyamine conjugates was not fully elucidated, one of the potent analogues was identified as being bactericidal. nih.gov This suggests that Octadecanamide, N-2-naphthalenyl-, by virtue of its N-2-naphthalenyl group, may interfere with the integrity or function of microbial cell membranes or other essential cellular processes.

The broad-spectrum activity of some naphthalene derivatives against both bacteria and fungi further supports the potential for Octadecanamide, N-2-naphthalenyl- to be investigated as an antimicrobial agent. researchgate.net However, specific studies on the antimicrobial efficacy and preservative capabilities of Octadecanamide, N-2-naphthalenyl- are necessary to confirm this potential and to understand its specific mechanisms of action against various microorganisms.

| Microbial Strain | Compound Type | Observed Activity |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 2-Naphthyl-capped polyamine conjugate | MIC ≤ 0.29 µM. nih.gov |

| Cryptococcus neoformans | 2-Naphthyl-capped polyamine conjugate | MIC ≤ 0.29 µM. nih.gov |

Advanced Research Methodologies and Analytical Considerations

Quantitative Analysis and Method Validation

Accurate quantification of Octadecanamide (B89706), N-2-naphthalenyl- in complex biological matrices is fundamental to understanding its potential roles. This requires robust, validated analytical methods, typically centered around mass spectrometry coupled with chromatography.

Cross-Platform Calibration using Certified Reference Materials

To ensure accuracy and enable comparison of data across different laboratories and platforms, method validation and cross-platform calibration are essential. nih.gov This process relies on the use of high-purity standards, including isotopically labeled internal standards and Certified Reference Materials (CRMs). nih.govalpharesources.com

For a novel compound like Octadecanamide, N-2-naphthalenyl-, a specific CRM would likely not be available. In such cases, researchers rely on several key strategies:

Custom Synthesis of a High-Purity Standard: A pure (>99%) standard of Octadecanamide, N-2-naphthalenyl- would be synthesized for use as a calibrant.

Stable Isotope-Labeled Internal Standard: A deuterated or ¹³C-labeled version of the analyte is the ideal internal standard. It co-elutes with the unlabeled analyte and experiences similar matrix effects, allowing for accurate correction during quantification. biorxiv.org

Use of Class-Specific Standards: Where a specific labeled standard is unavailable, a structurally similar N-acyl amide with a different chain length could be used, though this is less ideal. biorxiv.org

Matrix-Matched Calibration: Calibration curves are prepared in a biological matrix depleted of the endogenous analyte to mimic the sample environment and account for matrix effects. nih.gov

Standard Reference Materials (SRM): Analyzing a well-characterized reference matrix, such as NIST SRM 1950 (Metabolites in Human Plasma), can help assess the accuracy and performance of a lipidomics method. nih.govbiorxiv.org By spiking the analyte into this SRM, laboratories can evaluate extraction recovery and measurement bias against a consensus background matrix. acs.orgresearchgate.net

The validation process, following guidelines like those from the FDA, would assess linearity, accuracy, precision, selectivity, and stability to ensure the method is robust and reliable. nih.gov

Application of Multivariate Statistical Analysis in Metabolomics Research

In metabolomics or lipidomics studies, Octadecanamide, N-2-naphthalenyl- would be one of potentially thousands of measured variables. Identifying its significance in relation to a biological state (e.g., disease vs. healthy) requires multivariate statistical analysis (MVA) to handle the complexity and high dimensionality of the data. nih.govnih.gov

Principal Component Analysis (PCA) is an unsupervised MVA technique used for initial data exploration. metwarebio.com PCA reduces the dimensionality of the data by transforming the original variables into a smaller set of uncorrelated variables called principal components (PCs). nih.gov Plotting the data in the space of the first few PCs can reveal inherent clustering, trends, or outliers in the dataset without prior knowledge of the sample classes. researchgate.netcreative-proteomics.com

Partial Least Squares-Discriminant Analysis (PLS-DA) is a supervised technique used to sharpen the separation between predefined sample groups (e.g., treatment vs. control). metwarebio.com It models the covariance between the measured analytes (X-variables) and class membership (Y-variable). nih.gov While powerful for classification, PLS-DA models must be carefully validated to avoid overfitting, often using permutation testing or cross-validation to assess the model's statistical significance (Q²) and predictive power. nih.gov

| Metabolite | VIP Score | Fold Change (Treatment vs. Control) | P-value | Interpretation |

|---|---|---|---|---|

| Octadecanamide, N-2-naphthalenyl- | 2.15 | +3.5 | <0.001 | Strongly contributes to group separation; significantly upregulated. nih.gov |

| N-Palmitoylethanolamine | 1.78 | +2.1 | <0.01 | Contributes significantly to group separation. wikipedia.org |

| Oleic Acid | 0.91 | -1.2 | >0.05 | Does not significantly contribute to the model. mdpi.com |

| N-Arachidonoylglycine | 1.55 | -2.8 | <0.01 | Contributes significantly; downregulated. nih.gov |

Assessment of Binding Affinity: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

To understand the function of Octadecanamide, N-2-naphthalenyl-, it is crucial to identify its molecular targets, such as proteins or receptors. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful, label-free biophysical techniques used to characterize these interactions. researchgate.netnih.gov

Surface Plasmon Resonance (SPR) measures changes in the refractive index on the surface of a sensor chip as molecules bind and dissociate in real-time. nih.gov In a typical experiment, a target protein (the "ligand") is immobilized on the chip surface. ox.ac.uk A solution containing Octadecanamide, N-2-naphthalenyl- (the "analyte") is then flowed over the surface. ox.ac.uk The binding event is detected as an increase in the SPR signal (measured in Resonance Units, RU). nih.gov By analyzing the sensorgrams at different analyte concentrations, one can determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which reflects the binding affinity. A lower Kₑ value indicates a stronger binding interaction. researchgate.net

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. springernature.com In an ITC experiment, a solution of the ligand (e.g., a target protein) is placed in a sample cell, and the analyte (Octadecanamide, N-2-naphthalenyl-) is incrementally injected from a syringe. nih.gov Each injection produces a heat pulse that is measured relative to a reference cell. nih.gov Analysis of the resulting thermogram provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. springernature.comnih.gov This thermodynamic signature provides deeper insight into the nature of the forces driving the interaction. researchgate.net

| Parameter | Value | Description |

|---|---|---|

| Stoichiometry (n) | 0.98 | Indicates a 1:1 binding ratio of the compound to the target protein. nih.gov |

| Association Constant (Kₐ) | 2.5 x 10⁶ M⁻¹ | Represents the affinity of the binding interaction. nih.gov |

| Enthalpy (ΔH) | -8.5 kcal/mol | Negative value indicates the binding is an exothermic process, driven by favorable enthalpic interactions like hydrogen bonding. springernature.com |

| Entropy (ΔS) | +5.2 cal/mol·K | Positive value suggests an increase in disorder, possibly due to the release of water molecules from the binding interface. nih.gov |

By applying these advanced analytical and biophysical methods, researchers can move from simple detection to a quantitative and functional understanding of novel compounds like Octadecanamide, N-2-naphthalenyl-, paving the way for elucidating their biological significance.

Emerging Applications and Future Research Directions

Role in Nanomaterial Synthesis

The synthesis of nanomaterials, particularly metal nanoparticles, often requires agents that can control growth and prevent aggregation. nih.gov The molecular structure of Octadecanamide (B89706), N-2-naphthalenyl- makes it a promising candidate for such roles.

Stabilizing Agent in Biofabrication of Metal Nanoparticles

In the green or bio-inspired synthesis of metal nanoparticles, researchers are increasingly turning to organic molecules that can act as both reducing and stabilizing agents. nih.govnih.gov Plant extracts and microorganisms, for instance, contain a variety of phytochemicals, including amides, flavonoids, and carboxylic acids, that facilitate the formation of stable nanoparticles. nih.govnih.gov The amide group (–CONH–) present in compounds like Octadecanamide, N-2-naphthalenyl- is known to serve as an effective capping agent, preventing the agglomeration of newly formed metal nanoparticles. rsc.org

The proposed mechanism involves the coordination of the metal ions to the oxygen and nitrogen atoms of the amide group. The long octadecanoyl chain would then provide a steric barrier, essentially creating a protective layer around each nanoparticle. This stabilization is crucial for maintaining the unique size-dependent properties of the nanomaterials. researchgate.netnih.gov While direct studies using Octadecanamide, N-2-naphthalenyl- are not yet prevalent, the established role of long-chain fatty acids and amides in stabilizing silver, gold, and other metal nanoparticles provides a strong precedent for its potential efficacy. researchgate.net

Table 1: Potential Role of Octadecanamide, N-2-naphthalenyl- Moieties in Nanoparticle Stabilization

| Structural Moiety | Proposed Function in Nanoparticle Synthesis | Relevant Analogous Compounds |

| Octadecanoyl Chain (C18) | Provides steric hindrance to prevent nanoparticle aggregation; enhances dispersibility in non-polar media. | Stearic acid, Palmitic acid researchgate.net |

| Amide Linkage (-CONH-) | Acts as a capping agent by coordinating with the metal surface through oxygen and nitrogen atoms. rsc.org | Polypeptides, other fatty acid amides rsc.org |

| Naphthalenyl Group | May influence electronic properties of the nanoparticle surface; could enable π-π stacking interactions for self-assembly. | Aromatic ligands |

Application in Mineral Flotation Technology

Froth flotation is a critical process in the mining industry for selectively separating valuable minerals from gangue. The efficiency of this process relies heavily on the design of collector molecules that selectively adsorb to the surface of the target mineral, rendering it hydrophobic.

Design of Amide-Based Collectors for Selective Mineral Separation

Amide-containing compounds are being explored as collectors due to the versatile nature of the amide bond and the ability to tailor both the polar head and the non-polar tail of the molecule. For a compound like Octadecanamide, N-2-naphthalenyl-, the amide group would serve as the polar, mineral-binding head, while the long alkyl chain and the naphthalene (B1677914) group would act as the hydrophobic tail. The design of such a collector aims to achieve strong and selective interaction with a specific mineral surface. researchgate.net The presence of the bulky naphthalenyl group could introduce an additional layer of selectivity, potentially favoring minerals with specific crystal lattice spacings or surface sites that can accommodate it.

Adsorption Selectivity on Mineral Surfaces and Interaction Mechanisms

The adsorption of a collector onto a mineral surface is a complex phenomenon governed by chemical and physical interactions. researchgate.netnih.gov For an amide-based collector, adsorption can occur through hydrogen bonding between the amide's N-H and C=O groups and the mineral's surface hydroxyls or other active sites. The selectivity of Octadecanamide, N-2-naphthalenyl- would depend on the mineral's surface chemistry. For instance, its adsorption on quartz versus other minerals like collophane has been shown to be different for other amine-based surfactants. journalssystem.com The interaction could be primarily physical, driven by electrostatic forces and hydrogen bonds. The large, non-polar portion of the molecule would then orient away from the surface, creating the necessary hydrophobicity for attachment to air bubbles in the flotation cell. First-principle calculations are a powerful tool for modeling and predicting these adsorption behaviors at the molecular level. nih.gov

Formulation Research in Advanced Delivery Systems

Advanced drug delivery systems aim to improve the therapeutic efficacy of active agents by enhancing their stability, solubility, and targeted delivery. genesispub.orgnih.gov Lipid-based nanoparticles are a leading platform in this area, and the amphiphilic nature of Octadecanamide, N-2-naphthalenyl- makes it an interesting candidate for formulation research.

Lipid Nanoparticle Preparation for Active Agent Delivery Research

Lipid nanoparticles (LNPs), including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are formulated from a lipid matrix, emulsifiers, and an aqueous phase. mdpi.compharmaexcipients.com These systems are used to encapsulate therapeutic molecules, protecting them from degradation and controlling their release. nih.govresearchgate.net

The structure of Octadecanamide, N-2-naphthalenyl-, featuring a long fatty acid-derived tail, is analogous to endogenous lipids like stearic acid, which are commonly used in LNP formulations due to their biocompatibility. mdpi.com The incorporation of a functionalized lipid like this could offer several advantages. The amide linkage can form hydrogen bonds, potentially influencing the internal structure and drug-loading capacity of the nanoparticle. researchgate.net The naphthalenyl group, being highly hydrophobic, would integrate within the lipid core, possibly creating specific pockets for encapsulating aromatic drug molecules through π-π stacking interactions. Furthermore, ionizable lipids, which often contain amine or amide-like functionalities, are crucial components of modern LNPs for delivering nucleic acids like mRNA, as they facilitate encapsulation and endosomal escape. biosyn.comyoutube.com Research into synthetic lipids with unique head and tail groups is a burgeoning field aimed at creating next-generation LNPs with highly tunable properties for specific delivery challenges. digitellinc.comstanford.edu

Table 2: Potential Contributions of Octadecanamide, N-2-naphthalenyl- in Lipid Nanoparticle Formulations

| LNP Component/Property | Potential Role of Octadecanamide, N-2-naphthalenyl- | Rationale |

| Lipid Matrix | Can serve as a solid lipid component in SLNs or NLCs. | The long C18 chain is similar to lipids like stearic acid used in LNP formulations. mdpi.com |

| Drug Encapsulation | May enhance the loading of hydrophobic or aromatic drugs. | The naphthalene ring could provide specific π-π stacking interactions with aromatic drug molecules. |

| Structural Integrity | The amide group could form intermolecular hydrogen bonds, influencing the crystallinity and stability of the nanoparticle. researchgate.net | Amide bonds can contribute to the self-assembly and structural organization of lipid systems. |

| Advanced Functionality | Could be explored as a functional excipient in novel LNP designs. | The combination of a fatty chain and a large aromatic group is a feature of synthetic lipids designed for specific delivery tasks. digitellinc.comrsc.org |

Exploration of Structure-Activity Relationships for Novel N-2-naphthalenyl-octadecanamide Derivatives

The exploration of structure-activity relationships (SAR) is fundamental to medicinal chemistry and materials science. For a molecule like N-2-naphthalenyl-octadecanamide, SAR studies would involve synthesizing and testing derivatives to understand how chemical modifications influence their biological or chemical properties. Currently, there is a lack of specific SAR studies for this compound. However, research on related naphthalene derivatives and long-chain amides provides a framework for future investigations.

Key Areas for Future SAR Exploration:

Modification of the Acyl Chain: The 18-carbon chain of octadecanamide is a key feature contributing to the molecule's high lipophilicity. pg.edu.pl Future research could involve synthesizing derivatives with varying chain lengths (both shorter and longer) and degrees of saturation (e.g., introducing double or triple bonds). These changes would modulate the compound's solubility, melting point, and ability to cross biological membranes, which could in turn affect its biological activity. pg.edu.pl

Substitution on the Naphthalene Ring: The naphthalene group offers multiple positions for substitution. Introducing different functional groups (e.g., hydroxyl, methoxy, halogen, or nitro groups) at various positions on the two aromatic rings could significantly alter the electronic properties and steric bulk of the molecule. This can influence its binding affinity to potential biological targets. For instance, studies on other naphthalene derivatives have shown that the position and nature of substituents can dramatically impact their activity as enzyme inhibitors or receptor ligands.

Alteration of the Amide Linker: The amide bond itself is a critical pharmacophore. Modifications, such as N-methylation or replacement with a bioisostere (e.g., an ester or a reversed amide), could impact the molecule's stability, hydrogen bonding capacity, and conformational flexibility.

Table 1: Potential Modifications for SAR Studies of N-2-naphthalenyl-octadecanamide Derivatives

| Molecular Component | Potential Modification | Predicted Impact on Properties |

| Acyl Chain | Varying length (e.g., C12, C16, C20) | Alters lipophilicity and membrane permeability |

| Introduction of unsaturation | Changes conformation and potential for oxidation | |

| Naphthalene Ring | Addition of electron-donating groups (-OH, -OCH3) | Modifies electronic distribution and potential for hydrogen bonding |

| Addition of electron-withdrawing groups (-Cl, -NO2) | Alters reactivity and binding interactions | |

| Amide Linker | N-alkylation (e.g., N-methyl) | Reduces hydrogen bonding capacity, may increase metabolic stability |

| Bioisosteric replacement (e.g., ester) | Changes chemical stability and hydrogen bonding pattern |

Systematic synthesis and biological screening of such derivatives would be the first step in identifying compounds with potentially useful properties, which could range from antimicrobial to anticancer activities, as seen in other classes of fatty acid amides and naphthalene derivatives.

Investigation of Environmental Distribution and Occurrence in Academic Contexts

Currently, there are no specific academic studies detailing the environmental distribution or occurrence of Octadecanamide, N-2-naphthalenyl-. The compound is listed in the EPA's CompTox Chemicals Dashboard, which indicates it is a substance of interest for environmental assessment, but published monitoring data is not available. epa.gov

However, the general class of long-chain fatty acid amides and aromatic compounds has been the subject of environmental research. Fatty acid amides are used as slip agents and additives in plastics like polyethylene, meaning they can potentially migrate from packaging materials into the environment. nih.gov

Framework for Future Environmental Studies:

Development of Analytical Methods: The first step in assessing the environmental presence of N-2-naphthalenyl-octadecanamide would be the development of sensitive and specific analytical methods for its detection in various environmental matrices (water, soil, sediment, and biota). Techniques such as gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC-MS) would likely be employed. nih.govfrontiersin.org

Environmental Fate and Transport: Due to its high lipophilicity, it is predicted that N-2-naphthalenyl-octadecanamide would have low water solubility and a strong tendency to adsorb to organic matter in soil and sediment. pg.edu.pl This would limit its mobility in aquatic systems but could lead to its accumulation in depositional environments. Studies on its persistence, biodegradability, and potential for bioaccumulation are needed to understand its long-term environmental fate. General assessments of amides indicate that some can persist in the environment. diplomatacomercial.com

Source Tracking: If detected in the environment, research would be needed to identify its sources. Potential sources could include industrial discharges from manufacturing facilities where it is produced or used, or leaching from consumer and industrial products containing the compound.

Table 2: Key Parameters for Environmental Investigation of N-2-naphthalenyl-octadecanamide

| Environmental Compartment | Research Focus | Analytical Approach |

| Water | Detection of dissolved and particle-bound compound | LC-MS/MS after solid-phase extraction |

| Soil/Sediment | Quantification of adsorbed compound | GC/MS or LC-MS/MS after pressurized solvent extraction |

| Biota | Assessment of bioaccumulation in aquatic organisms | LC-MS/MS of tissue extracts |

| Laboratory Studies | Biodegradation and photolysis rates | Controlled incubation studies with microbial consortia and light exposure |

Given the widespread use of related fatty acid amides and the environmental presence of polycyclic aromatic hydrocarbons (of which naphthalene is the simplest), a thorough investigation into the environmental life cycle of N-2-naphthalenyl-octadecanamide is a valid and important area for future academic inquiry. Such research is crucial for a comprehensive understanding of the environmental footprint of this and similar industrial chemicals.

Q & A

Basic: What are the standard synthetic protocols for Octadecanamide, N-2-naphthalenyl- in academic laboratories?

Answer:

The synthesis involves reacting octadecanoic acid (stearic acid) with 2-naphthylamine. A two-step process is typically employed:

Acyl chloride formation : Octadecanoic acid is treated with a dehydrating agent (e.g., thionyl chloride, SOCl₂) to form stearoyl chloride.

Amidation : The acyl chloride reacts with 2-naphthylamine under controlled conditions (room temperature, inert atmosphere) to yield the final product.

Purification is achieved via recrystallization or column chromatography. Industrial methods optimize temperature and pressure for scalability, but lab-scale protocols prioritize reagent stoichiometry (1:1 molar ratio) and solvent selection (e.g., dichloromethane) .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing Octadecanamide, N-2-naphthalenyl-?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 7.2–8.2 ppm (naphthyl aromatic protons) and δ 2.1–2.4 ppm (amide NH and CH₂ groups).

- ¹³C NMR : Signals at ~170 ppm (amide carbonyl) and 125–135 ppm (naphthyl carbons).

- Infrared Spectroscopy (IR) : Strong absorption at ~1650 cm⁻¹ (C=O stretch of amide) and ~3300 cm⁻¹ (N-H stretch).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 409.6 (C₂₈H₄₃NO) with fragmentation patterns confirming the naphthyl and aliphatic chain .

- HPLC : Retention times and relative response factors (RRFs) can be compared to standards (e.g., Erucamide, RRF = 1.0000) for quantification .

Advanced: How do reaction conditions influence the yield and purity of Octadecanamide, N-2-naphthalenyl- during synthesis?

Answer:

Key variables include:

- Catalyst choice : Thionyl chloride vs. phosphorus trichloride (PCl₃). SOCl₂ is preferred for fewer side reactions.

- Solvent polarity : Non-polar solvents (e.g., hexane) reduce byproduct formation but may slow reaction kinetics.

- Temperature : Elevated temperatures (>50°C) risk decomposition of the naphthyl group.

- Purification : Silica gel chromatography (ethyl acetate/hexane eluent) resolves unreacted 2-naphthylamine. Yield optimization (70–85%) requires strict anhydrous conditions .

Advanced: How can researchers resolve analytical challenges when detecting Octadecanamide, N-2-naphthalenyl- in complex mixtures?

Answer:

- Chromatographic separation : Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water).

- Detection : Mass spectrometry (MS) in positive ion mode enhances specificity. Compare RRFs with structurally similar amides (e.g., Oleamide RRF = 0.9742) to calibrate sensitivity .

- Interference mitigation : Derivatization (e.g., silylation) improves volatility for GC-MS analysis, particularly for trace quantification.

Basic: What safety protocols are essential for handling Octadecanamide, N-2-naphthalenyl- in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- First aid :

Advanced: How does the naphthyl group in Octadecanamide, N-2-naphthalenyl- influence its reactivity compared to aliphatic amides?

Answer:

The naphthyl group enables:

- Electrophilic aromatic substitution : Halogenation (Br₂/FeBr₃) at the 1- or 3-position of the naphthyl ring.

- Hydrophobic interactions : Enhanced binding to lipid bilayers or hydrophobic protein pockets, critical for membrane permeability studies.

- Oxidation : Forms naphthoquinones under strong oxidizing conditions (e.g., KMnO₄), altering biological activity .

Advanced: What experimental models are suitable for studying the biological interactions of Octadecanamide, N-2-naphthalenyl-?

Answer:

- Lipid bilayer assays : Use fluorescence anisotropy or differential scanning calorimetry (DSC) to assess membrane integration.

- Enzyme inhibition studies : Test interactions with lipases or proteases via Michaelis-Menten kinetics.

- Cell-based assays : Evaluate cytotoxicity (MTT assay) and antimicrobial activity (MIC determination) against Gram-positive/negative bacteria.

Basic: How can researchers address discrepancies in reported molecular data (e.g., formula variations) for Octadecanamide, N-2-naphthalenyl-?

Answer:

Cross-reference authoritative sources:

- CAS Registry (116369-45-0) : Confirms molecular formula as C₂₈H₄₃NO (MW = 409.6 g/mol) .

- IUPAC Name : N-(naphthalen-2-yl)octadecanamide.

Discrepancies in older literature (e.g., C₂₆H₃₇N) likely stem from typographical errors or misattribution to similar compounds. Always verify via PubChem or CAS Common Chemistry .

Advanced: What strategies mitigate batch-to-batch variability in Octadecanamide, N-2-naphthalenyl- synthesis?

Answer:

- Process Analytical Technology (PAT) : Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy.

- Quality control : Implement HPLC purity thresholds (>95%) and NMR validation for each batch.

- Reagent sourcing : Use certified high-purity 2-naphthylamine (≥99%) to minimize side reactions.

Basic: What are the documented applications of Octadecanamide, N-2-naphthalenyl- in materials science?

Answer:

- Lubricant additives : Reduces friction in polymer composites via surface adsorption.

- Gelation agents : Forms thixotropic gels with recovery times influenced by alkyl chain length .

- Coatings : Enhances hydrophobicity in nanocoatings for corrosion resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.